4-Chloro-2-(chloromethyl)-1-methylbenzene
Overview
Description
4-Chloro-2-(chloromethyl)-1-methylbenzene, also known as 4-chloro-2-chloromethyl-1-methylbenzene, is an organic aromatic compound with the molecular formula C8H7Cl2. It is a colorless, volatile liquid with a sweet odor and is used in the production of dyes, pharmaceuticals, and other organic compounds. 4-Chloro-2-(chloromethyl)-1-methylbenzene is a widely studied compound due to its wide range of applications and its potential for use in a variety of scientific research fields.
Scientific Research Applications
Synthesis of Pyrimidines
“4-Chloro-2-(chloromethyl)-1-methylbenzene” can be used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Preliminary structure-activity relationship (SAR) investigation indicated that the existence of electron-releasing substituents such as pyridine and chloromethyl group on position-2 of pyrimidine skeleton facilitated the enhancement of anti-inflammatory activity .
Anti-Inflammatory Activities
The compound can be used in the development of anti-inflammatory drugs . Inflammation is a normal feedback of the body to safeguard tissues against disease or infection . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Synthesis of Antimicrobial and Anticancer Drugs
“4-Chloro-2-(chloromethyl)-1-methylbenzene” can also be used in the synthesis of antimicrobial and anticancer drugs . To combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells, efforts have been made to study the pharmacological activities of newly synthesized derivatives .
properties
IUPAC Name |
4-chloro-2-(chloromethyl)-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGAFTBKTDKOHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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